4-Ethoxy-3-fluoropyridine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxy-3-fluoropyridine hydrochloride: is a chemical compound with the molecular formula C7H9ClFNO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both ethoxy and fluorine substituents on the pyridine ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-3-fluoropyridine hydrochloride typically involves the nucleophilic substitution of a suitable pyridine derivative. One common method is the reaction of 4-chloro-3-fluoropyridine with ethanol in the presence of a base to introduce the ethoxy group . The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Ethoxy-3-fluoropyridine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The ethoxy and fluorine substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in solvents like DMF or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-Ethoxy-3-fluoropyridine hydrochloride is used as a building block in organic synthesis. Its unique substituents make it valuable for constructing complex molecules and studying reaction mechanisms .
Biology and Medicine: In biological research, this compound can be used to develop fluorinated analogs of biologically active molecules. Fluorine atoms often enhance the metabolic stability and bioavailability of pharmaceuticals .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and specialty chemicals. Its unique properties make it suitable for various applications, including material science and catalysis .
Wirkmechanismus
The mechanism of action of 4-Ethoxy-3-fluoropyridine hydrochloride depends on its specific applicationFor example, in biological systems, the fluorine atom can enhance binding affinity to enzymes or receptors, while the ethoxy group can modulate the compound’s lipophilicity and membrane permeability .
Vergleich Mit ähnlichen Verbindungen
- 4-Ethoxy-2-fluoropyridine
- 3-Ethoxy-4-fluoropyridine
- 4-Methoxy-3-fluoropyridine
Comparison: Compared to these similar compounds, 4-Ethoxy-3-fluoropyridine hydrochloride has a unique combination of substituents that can influence its chemical reactivity and physical properties. For example, the position of the ethoxy and fluorine groups can affect the compound’s electronic distribution and steric hindrance, leading to differences in reaction outcomes and applications .
Eigenschaften
Molekularformel |
C7H9ClFNO |
---|---|
Molekulargewicht |
177.60 g/mol |
IUPAC-Name |
4-ethoxy-3-fluoropyridine;hydrochloride |
InChI |
InChI=1S/C7H8FNO.ClH/c1-2-10-7-3-4-9-5-6(7)8;/h3-5H,2H2,1H3;1H |
InChI-Schlüssel |
QSOXZSUQGIUROZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=NC=C1)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.